molecular formula C17H37N B1630859 Heptadecan-9-amine CAS No. 3241-20-1

Heptadecan-9-amine

Cat. No.: B1630859
CAS No.: 3241-20-1
M. Wt: 255.5 g/mol
InChI Key: XLHBQRJOHIHZGQ-UHFFFAOYSA-N
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Description

Heptadecan-9-amine is a long-chain primary amine with the molecular formula C₁₇H₃₇N. It features a 17-carbon chain with an amino group (-NH₂) at the 9th position. This compound is notable for its applications in lipid synthesis, particularly in the creation of lipid-based surfactants and amphiphilic lipids for drug delivery and membrane research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecan-9-amine can be synthesized through the nucleophilic substitution of haloalkanes. One common method involves the reaction of a 9-haloheptadecane with ammonia or an amine under controlled conditions. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles or the reductive amination of ketones. These methods involve high-pressure hydrogenation in the presence of catalysts such as palladium or nickel, which facilitate the conversion of nitriles or ketones to the corresponding amines .

Chemical Reactions Analysis

Types of Reactions: Heptadecan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptadecan-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of surfactants.

    Biology: Employed in the synthesis of lipid-based molecules for studying membrane dynamics and protein-lipid interactions.

    Medicine: Utilized in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.

    Industry: Applied in the production of surfactants, emulsifiers, and corrosion inhibitors.

Comparison with Similar Compounds

Heptadecan-9-amine can be compared with other long-chain amines such as:

    Octadecan-9-amine: Similar structure but with an 18-carbon chain.

    Hexadecan-9-amine: Similar structure but with a 16-carbon chain.

    Nonadecan-9-amine: Similar structure but with a 19-carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and reactivity. Its balance of hydrophobic and hydrophilic regions makes it particularly useful in the synthesis of amphiphilic molecules .

Properties

IUPAC Name

heptadecan-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHBQRJOHIHZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3241-20-1
Record name Heptadecan-9-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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